6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Overview
Description
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with pyridine groups at both ends. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine with piperazine, followed by further functionalization. One common method includes:
Nucleophilic Substitution Reaction: 2-chloropyridine reacts with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form 1-(pyridin-2-yl)piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as catalysts and ligands for metal coordination complexes.
Mechanism of Action
The mechanism of action of 6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in anti-tubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its dual pyridine substitution on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-11-13-4-5-15(18-12-13)20-9-7-19(8-10-20)14-3-1-2-6-17-14/h1-6,12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQTVRRHXFQNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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